3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate
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Overview
Description
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate is an organic compound that features both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate typically involves the reaction of 3-formylphenyl 4-methoxybenzoate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis through the activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxybenzoate
- Methyl 4-methoxybenzoate
- 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate
Uniqueness
This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C16H15N3O3S/c1-21-13-7-5-12(6-8-13)15(20)22-14-4-2-3-11(9-14)10-18-19-16(17)23/h2-10H,1H3,(H3,17,19,23)/b18-10+ |
InChI Key |
LKSANSVOYIELCV-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=S)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=S)N |
Origin of Product |
United States |
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